N-[2-(Isopentyloxy)benzyl]-4-methylaniline
Overview
Description
Scientific Research Applications
Electrocatalytic Applications
Research by Kashiwagi and Anzai (2001) demonstrated the electrocatalytic oxidation of N-alkyl-N-methylanilines, leading directly to the formation of N-alkylformanilides. This process exhibited high conversion rates, current efficiency, and selectivity, showcasing the potential for efficient and selective electrocatalytic transformations involving similar compounds Kashiwagi & Anzai, 2001.
Organic Synthesis
A facile synthesis approach for N-benzyl-4-acetylproline through a tandem cationic aza-Cope rearrangement-Mannich reaction was introduced by Cooke, Bennett, and McDaid (2002). This method represents a novel mechanism for synthesizing functionalized proline derivatives under mild conditions, illustrating the utility of related benzyl compounds in the synthesis of complex organic molecules Cooke, Bennett, & McDaid, 2002.
Spectroscopic Characterisation
Pardal et al. (2002) described the synthesis and spectroscopic characterization of N-alkyl quaternary ammonium salts derived from heterocyclic bases. These compounds serve as typical precursors for cyanine dyes, indicating the potential of N-[2-(Isopentyloxy)benzyl]-4-methylaniline derivatives in the development and characterization of novel dyes and pigments Pardal et al., 2002.
Inhibition Studies
Tromp et al. (2004) explored the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups. This study illustrates the importance of structural modifications in benzyl compounds for developing inhibitors with potential therapeutic applications Tromp et al., 2004.
Mechanism of Action
Properties
IUPAC Name |
4-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15(2)12-13-21-19-7-5-4-6-17(19)14-20-18-10-8-16(3)9-11-18/h4-11,15,20H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOHSXYJMETSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206624 | |
Record name | 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040688-96-7 | |
Record name | 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040688-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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